5,6,7,4'-Tetramethoxyflavanone

説明

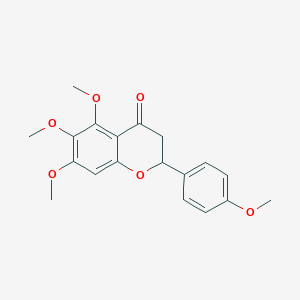

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,6,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-8,10,14H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENXIAWIJGWYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601155509 | |

| Record name | 2,3-Dihydro-5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601155509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2569-77-9 | |

| Record name | 2,3-Dihydro-5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2569-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51170 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002569779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC51170 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601155509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,4'-TETRAMETHOXYFLAVANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/363848FWPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties of 5,6,7,4 Tetramethoxyflavanone

Chemical Structure and Formula

5,6,7,4'-Tetramethoxyflavanone is a flavanone (B1672756) substituted with methoxy (B1213986) groups at positions 5, 6, 7, and 4'. nih.gov Its chemical formula is C19H20O6. nih.govmedchemexpress.com

Molecular Weight

The molecular weight of this compound is 344.36 g/mol . medchemexpress.comtargetmol.com

Synthetic Methodologies

Chemical Synthesis Pathways

The construction of the 5,6,7,4'-tetramethoxyflavanone molecule is typically achieved through multi-step synthetic routes. These pathways often begin with simpler, commercially available precursors that are chemically modified to build the flavanone (B1672756) backbone.

A common strategy for synthesizing flavanones involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. For this compound, this would involve a precursor with a trimethoxylated A-ring and a monomethoxylated B-ring.

A plausible synthetic route starts with 2-hydroxy-4,5,6-trimethoxyacetophenone and 4-methoxybenzaldehyde. The initial step is a base-catalyzed Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, specifically 2'-hydroxy-4,4',5',6'-tetramethoxychalcone. This reaction is typically carried out in the presence of a strong base like potassium hydroxide (B78521) in an alcoholic solvent.

The subsequent and crucial chemical transformation is the intramolecular cyclization of the chalcone intermediate to yield the final flavanone product. This cyclization is often acid-catalyzed, leading to the formation of the heterocyclic C-ring of the flavanone structure.

Alternatively, a patent describes a method for synthesizing scutellarein (B1681691) and its key intermediate, which could be adapted for this compound. google.com Another approach involves the methylation of hydroxylated flavanone precursors using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate. evitachem.com

The table below outlines the key precursors and reagents in a typical synthesis pathway.

| Role | Compound/Reagent | Purpose |

| A-Ring Precursor | 2-hydroxy-4,5,6-trimethoxyacetophenone | Provides the trimethoxylated A-ring of the flavanone. |

| B-Ring Precursor | 4-methoxybenzaldehyde | Provides the monomethoxylated B-ring of the flavanone. |

| Condensation Reagent | Potassium Hydroxide (KOH) | Catalyzes the Claisen-Schmidt condensation to form the chalcone. |

| Cyclization Reagent | Acid (e.g., HCl) | Catalyzes the intramolecular cyclization of the chalcone to the flavanone. |

| Methylating Agent | Dimethyl sulfate or Methyl iodide | Used in alternative routes to add methoxy (B1213986) groups to a flavanone core. |

| Base for Methylation | Potassium Carbonate (K₂CO₃) | Used in conjunction with methylating agents. |

Maximizing the yield and purity of this compound is a critical aspect of its synthesis. azom.com This involves the careful optimization of several reaction parameters.

For the initial Claisen-Schmidt condensation, the choice of solvent, reaction temperature, and reaction time are crucial. Ethanolic or methanolic solutions of potassium hydroxide are commonly employed. The reaction is often run at room temperature for several hours to ensure the complete formation of the chalcone intermediate. jmb.or.kr

In the subsequent cyclization step, the concentration of the acid catalyst and the reaction temperature must be controlled to prevent side reactions and degradation of the product. Refluxing the chalcone in an acidic alcoholic solution is a common method.

Purification of the final product is essential to remove any unreacted starting materials, intermediates, and byproducts. Chromatographic techniques, such as column chromatography over silica (B1680970) gel, are frequently used for this purpose. nih.gov The purity of the synthesized this compound can be verified using analytical methods like High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The following table summarizes key parameters that are often optimized to enhance the yield and purity of the final product.

| Parameter | Condition | Impact on Synthesis |

| Solvent | Ethanol, Methanol (B129727), Dimethylformamide (DMF) asianpubs.org | Affects solubility of reactants and can influence reaction rates. |

| Temperature | Room temperature to reflux | Controls the rate of reaction and can minimize side reactions. |

| Reaction Time | Several hours to over a day jmb.or.krasianpubs.org | Ensures the completion of the reaction for maximum yield. |

| Catalyst Concentration | Varies depending on the reaction step | Optimal concentration is needed to drive the reaction without causing degradation. |

| Purification Method | Column chromatography, Recrystallization nih.gov | Removes impurities to achieve high purity of the final compound. |

Pharmacological Activities and Biological Effects: Preclinical Investigations

Neuroprotective Efficacy and Neurological Impact of 5,6,7,4'-Tetramethoxyflavanone

Preclinical studies have highlighted the neuroprotective potential of this compound (TMF), a flavonoid compound isolated from Chromolaena odorata. targetmol.comtargetmol.comresearchgate.net Research suggests that TMF confers protection against neuronal degeneration, positioning it as a compound of interest for neurodegenerative diseases. targetmol.comtargetmol.com

Attenuation of Amyloidogenesis in Neurodegenerative Models

TMF has demonstrated the ability to attenuate amyloidogenesis, a key process in the pathology of Alzheimer's disease. nih.govnih.govresearchgate.net This involves the modulation of pathways leading to the formation of amyloid-beta (Aβ) plaques, a hallmark of the disease. nih.govnih.gov

Studies have shown that TMF can reduce the production of amyloid-beta. nih.govnih.govresearchgate.net In a mouse model of neurodegeneration induced by dexamethasone (B1670325), treatment with TMF led to a decrease in Aβ production. nih.gov This effect is crucial as the overproduction and aggregation of Aβ are central to the neurotoxic cascade in Alzheimer's disease. nih.gov

A key mechanism through which TMF appears to reduce Aβ production is by regulating the expression of Beta-site APP Cleaving Enzyme 1 (BACE1). nih.govresearchgate.net BACE1 is a critical enzyme in the amyloidogenic pathway that cleaves the amyloid precursor protein (APP). nih.gov Research in a dexamethasone-induced mouse model demonstrated that TMF treatment reduced the expression of BACE1. nih.govresearchgate.net

In addition to its effect on BACE1, TMF has been shown to decrease the expression of Presenilin 1 (PS1). nih.govresearchgate.net PS1 is the catalytic subunit of the γ-secretase complex, which is also involved in the final step of Aβ generation. mdpi.comharvard.edu By reducing PS1 expression, TMF further contributes to the suppression of the amyloidogenic pathway. nih.govresearchgate.net

Conversely, TMF treatment has been found to increase the gene expression of A Disintegrin and Metalloprotease 10 (ADAM10). nih.govresearchgate.net ADAM10 is the primary α-secretase that cleaves APP within the Aβ domain, a non-amyloidogenic pathway that prevents Aβ formation. mdpi.com By upregulating ADAM10, TMF promotes the non-amyloidogenic processing of APP, thereby reducing the substrate available for BACE1 and subsequent Aβ production. nih.gov

Modulation of Tau Hyperphosphorylation

Another critical aspect of neurodegenerative diseases like Alzheimer's is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs). stressmarq.comnews-medical.net Preclinical evidence indicates that TMF can modulate this process. In a mouse model, TMF treatment was observed to decrease the expression of hyperphosphorylated tau (pTau). targetmol.comnih.govresearchgate.net This suggests that TMF may also exert its neuroprotective effects by interfering with the pathological aggregation of tau protein. nih.gov

Interactive Data Table: Summary of Preclinical Findings

| Molecular Target | Effect of TMF Treatment | Model System |

| Amyloid-beta (Aβ) | Decreased Production | Dexamethasone-induced mice |

| Beta-site APP Cleaving Enzyme 1 (BACE1) | Decreased Expression | Dexamethasone-induced mice |

| Presenilin 1 (PS1) | Decreased Expression | Dexamethasone-induced mice |

| A Disintegrin and Metalloprotease 10 (ADAM10) | Increased Gene Expression | Dexamethasone-induced mice |

| Hyperphosphorylated Tau (pTau) | Decreased Expression | Dexamethasone-induced mice |

Enhancement of Neuronal Cell Survival and Synaptic Function

Preclinical studies have demonstrated that this compound (TMF) plays a significant role in protecting neurons and enhancing their communication capabilities. In a mouse model where neurodegeneration was induced by dexamethasone, treatment with TMF was found to improve learning and memory. nih.gov This improvement is linked to its ability to increase the survival of neuronal cells and bolster synaptic function. nih.govnih.govresearchgate.net The compound achieves this by modulating key proteins involved in synaptic transmission and reducing the activity of enzymes that degrade important neurotransmitters. nih.govresearchgate.net

Promotion of Synaptophysin (Syn) Expression

Synaptophysin is a crucial presynaptic vesicle protein, and its levels are often reduced in neurodegenerative conditions. nih.gov Studies have shown that TMF treatment can counteract this reduction. In a dexamethasone-induced neurodegeneration mouse model, while the expression of synaptophysin was decreased, TMF treatment showed a tendency to increase its levels, although this effect was not always statistically significant. nih.gov However, in another study involving amyloid-beta-induced toxicity in neuroblastoma cells, TMF was found to attenuate the reduction in synaptic plasticity by increasing the expression of synaptophysin. excli.denih.govexcli.de This suggests that TMF helps maintain the integrity of the presynaptic terminal, which is essential for effective neurotransmission.

Increase in Postsynaptic Density Protein 95 (PSD95) Expression

Postsynaptic Density Protein 95 (PSD95) is a key scaffolding protein in the postsynaptic density of excitatory synapses, playing a vital role in synaptic stability and plasticity. nih.govmdpi.comquanterix.com Research has consistently shown that TMF treatment leads to an increase in PSD95 expression. In mice with dexamethasone-induced neurodegeneration, TMF treatment significantly upregulated the levels of PSD95. nih.govresearchgate.net Similarly, in a cell culture model of amyloid-beta-induced toxicity, TMF treatment led to increased expression of PSD95, thereby promoting synaptic plasticity. excli.denih.govexcli.de This indicates that TMF strengthens the postsynaptic terminal, contributing to improved synaptic function and potentially counteracting the synaptic loss seen in neurodegenerative diseases.

Decrease in Acetylcholine (B1216132) Esterase (AChE) Activity

Acetylcholine Esterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine, and its increased activity can lead to cholinergic deficits and cognitive impairment. nih.gov Studies have demonstrated that TMF can effectively reduce AChE activity. In a dexamethasone-induced mouse model, TMF treatment significantly decreased the elevated AChE activity. nih.govresearchgate.net This effect helps to normalize the cholinergic system in the brain. nih.gov Furthermore, in a study on amyloid-beta-induced toxicity, the increase in synaptophysin and PSD-95 expression following TMF treatment was correlated with a decrease in AChE activity. excli.denih.govexcli.de By inhibiting AChE, TMF helps to preserve acetylcholine levels, thereby supporting cognitive functions like learning and memory.

Promotion of Neurogenesis Pathways

Emerging evidence suggests that TMF also promotes the generation of new neurons, a process known as neurogenesis, which is crucial for cognitive function. nih.govresearchgate.netscispace.com This is a significant finding, as the suppression of neurogenesis pathways is linked to cognitive impairment. nih.govresearchgate.net

Stimulation of Neural Stem Cell Proliferation and Differentiation

Adult neurogenesis involves the proliferation, migration, and differentiation of neural stem cells to generate new neurons. nih.govresearchgate.net In a mouse model where neurogenesis was suppressed by dexamethasone, TMF treatment was shown to promote this process. nih.govresearchgate.netscispace.com Specifically, TMF increased the number of BrdU-positive cells, indicating an increase in cell proliferation. nih.gov Furthermore, it upregulated the expression of proteins that are markers for different stages of neuronal development, including Nestin (a neural stem cell marker), Doublecortin (a marker for migrating neuroblasts), and Prox1 (a marker for immature neurons). nih.gov This demonstrates that TMF can stimulate both the proliferation of neural stem cells and their subsequent differentiation into new neurons.

Involvement of Raf/ERK1/2 Signaling Cascade

The Raf/extracellular-signal-regulated kinase (ERK)1/2 signaling pathway is known to be a critical regulator of neuronal cell development and differentiation. researchgate.net Research indicates that TMF's pro-neurogenic effects are mediated through the activation of this pathway. nih.govresearchgate.netscispace.com In dexamethasone-treated mice, TMF administration led to an upregulation in the expression of both Raf and ERK1/2. nih.govresearchgate.net This suggests that TMF promotes the expression of proteins related to the proliferation, differentiation, and maturation phases of neurogenesis by activating the Raf/ERK1/2 signaling cascade. nih.govresearchgate.netscispace.com

Research Findings on this compound

| Activity | Model | Key Findings | References |

| Enhancement of Neuronal Cell Survival and Synaptic Function | Dexamethasone-induced neurodegeneration in mice | Improved learning and memory, increased neuronal cell survival. | nih.gov |

| Promotion of Synaptophysin (Syn) Expression | Dexamethasone-induced neurodegeneration in mice; Amyloid-beta-induced toxicity in neuroblastoma cells | Showed a tendency to increase Syn expression; Attenuated the reduction in Syn expression. | nih.govexcli.denih.govexcli.de |

| Increase in Postsynaptic Density Protein 95 (PSD95) Expression | Dexamethasone-induced neurodegeneration in mice; Amyloid-beta-induced toxicity in neuroblastoma cells | Significantly upregulated PSD95 levels; Increased PSD95 expression. | nih.govresearchgate.netexcli.denih.govexcli.de |

| Decrease in Acetylcholine Esterase (AChE) Activity | Dexamethasone-induced neurodegeneration in mice; Amyloid-beta-induced toxicity in neuroblastoma cells | Significantly decreased elevated AChE activity; Correlated with increased synaptic proteins. | nih.govresearchgate.netexcli.denih.govexcli.de |

| Stimulation of Neural Stem Cell Proliferation and Differentiation | Dexamethasone-suppressed neurogenesis in mice | Increased BrdU-positive cells and expression of Nestin, Doublecortin, and Prox1. | nih.govresearchgate.netscispace.com |

| Involvement of Raf/ERK1/2 Signaling Cascade | Dexamethasone-suppressed neurogenesis in mice | Upregulated the expression of Raf and ERK1/2. | nih.govresearchgate.netscispace.com |

Amelioration of Oxidative Stress in Neuronal Environments

This compound (TMF), a flavonoid compound, has demonstrated significant potential in mitigating oxidative stress within neuronal cells in preclinical models. nih.govresearchgate.net Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to neuronal damage in various neurodegenerative conditions. excli.de TMF's protective effects are attributed to its ability to modulate several key pathways involved in the cellular response to oxidative damage.

In preclinical studies using SK-N-SH neuroblastoma cells, TMF has been shown to significantly decrease the production of intracellular ROS in a dose-dependent manner. nih.govnih.gov This reduction in ROS is a critical aspect of its neuroprotective capabilities. The overproduction of ROS in neuronal cells, often linked to enzymes like NADPH oxidase (NOX), can lead to cellular damage and dysfunction. nih.govexcli.de TMF has been observed to inhibit the activity of NOX4, a major source of free radicals in response to toxic stimuli in neuronal tissue. nih.govexcli.de

TMF has been found to enhance the cellular antioxidant defense system by upregulating phase II antioxidant enzymes. nih.govnih.gov Specifically, in SK-N-SH cells exposed to amyloid-beta (Aβ) toxicity, TMF treatment led to an increase in the expression of heme oxygenase-1 (HO-1) and the activity of superoxide (B77818) dismutase (SOD). nih.govresearchgate.net These enzymes play a crucial role in detoxifying harmful ROS and protecting the cell from oxidative damage. excli.de

The protective effects of TMF against oxidative stress are closely linked to its ability to activate the Nuclear Factor Erythroid 2-Related Factor-2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.com In Aβ-treated SK-N-SH cells, TMF was shown to counteract the suppression of the Nrf2 mechanism, promoting the nuclear translocation of Nrf2. nih.govresearchgate.net This activation of Nrf2 signaling is upstream of the observed increase in antioxidant enzymes like HO-1 and SOD. nih.govexcli.de

Inhibition of Cellular Senescence and Apoptosis in Neuronal Models

Beyond its antioxidant properties, TMF has demonstrated the ability to inhibit cellular senescence and apoptosis, two interconnected processes that contribute to neuronal loss in neurodegenerative conditions. nih.gov

Cellular senescence, a state of irreversible cell cycle arrest, is often characterized by increased β-galactosidase activity and the expression of cell cycle inhibitors like p21 and p53. nih.gov In neuronal cell models of Aβ toxicity, TMF has been shown to protect against cellular senescence by reducing the expression of these markers. nih.govnih.govresearchgate.net Specifically, TMF treatment attenuated the Aβ-induced increases in β-galactosidase, p21, and p53 expression in SK-N-SH cells. nih.gov

Sirtuin-1 (Sirt-1) is a protein that plays a crucial role in suppressing cellular senescence and promoting cell survival. nih.govexcli.de Its expression is often decreased in response to cellular stress. excli.de Preclinical studies have revealed that TMF can promote the expression of Sirt-1 in neuronal cells subjected to Aβ toxicity. nih.govnih.govresearchgate.net This effect is significant as Sirt-1 is a mediator of the antioxidant defense system and its activation is linked to the protective effects of TMF against cellular senescence and apoptosis. nih.govexcli.de The protective actions of TMF in these models appear to be mediated, at least in part, through the promotion of Sirt-1. nih.gov

Interactive Data Tables

Table 1: Effects of this compound on Markers of Oxidative Stress and Senescence

| Parameter | Model System | Treatment | Observed Effect | Reference |

| ROS Production | SK-N-SH neuroblastoma cells | Aβ₂₅₋₃₅ | Increased | nih.govnih.gov |

| TMF + Aβ₂₅₋₃₅ | Decreased (dose-dependent) | nih.govnih.gov | ||

| Superoxide Dismutase (SOD) Activity | SK-N-SH neuroblastoma cells | Aβ₂₅₋₃₅ | Decreased | nih.govresearchgate.net |

| TMF + Aβ₂₅₋₃₅ | Increased | nih.govresearchgate.net | ||

| Heme Oxygenase-1 (HO-1) Expression | SK-N-SH neuroblastoma cells | Aβ₂₅₋₃₅ | Decreased | nih.govresearchgate.net |

| TMF + Aβ₂₅₋₃₅ | Increased | nih.govresearchgate.net | ||

| Nuclear Nrf2 Expression | SK-N-SH neuroblastoma cells | Aβ₂₅₋₃₅ | Decreased | nih.govresearchgate.net |

| TMF + Aβ₂₅₋₃₅ | Increased | nih.govresearchgate.net | ||

| β-galactosidase Expression | SK-N-SH neuroblastoma cells | Aβ₂₅₋₃₅ | Increased | nih.govresearchgate.net |

| TMF + Aβ₂₅₋₃₅ | Attenuated | nih.govresearchgate.net | ||

| p-21 Expression | SK-N-SH neuroblastoma cells | Aβ₂₅₋₃₅ | Increased | nih.govresearchgate.net |

| TMF + Aβ₂₅₋₃₅ | Attenuated | nih.govresearchgate.net | ||

| p-53 Expression | SK-N-SH neuroblastoma cells | Aβ₂₅₋₃₅ | Increased | nih.govresearchgate.net |

| TMF + Aβ₂₅₋₃₅ | Attenuated | nih.govresearchgate.net | ||

| Sirtuin-1 (Sirt-1) Expression | SK-N-SH neuroblastoma cells | Aβ₂₅₋₃₅ | Decreased | nih.govresearchgate.net |

| TMF + Aβ₂₅₋₃₅ | Promoted | nih.govresearchgate.net |

Inhibition of NADPH Oxidase 1/4 (NOX1/4) Activity

Preclinical research has identified this compound (TMF) as an inhibitor of NADPH oxidase (NOX) activity, specifically targeting the NOX1 and NOX4 isoforms. In a study utilizing SK-N-SH neuroblastoma cells, TMF demonstrated a significant protective effect against toxicity induced by amyloid-beta (Aβ₂₅₋₃₅), which was linked to its ability to inhibit NOX1/4. researchgate.netnih.gov The overproduction of reactive oxygen species (ROS) by NOX enzymes is a key factor in cellular stress and damage. wiley.com

The investigation revealed that the protective effects of TMF involved a marked inhibition of NOX4 activity. nih.govnih.gov This was further substantiated by experiments using GKT137831, a known NOX1/4 inhibitor. researchgate.net Treatment with the inhibitor mimicked the effects of TMF, such as the attenuation of Nrf2-related proteins and a decrease in ROS levels, suggesting that TMF's mechanism of action is significantly channeled through the inhibition of the NOX1/4 pathway. researchgate.net The study proposed that the neuroprotective effect of TMF against Aβ₂₅₋₃₅-induced toxicity was substantially mediated via the inhibition of NOX1/4. nih.gov

| Cell Line | Inducing Agent | TMF Concentration | Key Finding | Reference |

| SK-N-SH | Aβ₂₅₋₃₅ | 10 µM | Marked inhibition of NOX4 activity. | nih.gov |

| SK-N-SH | Aβ₂₅₋₃₅ | 10 µM | TMF's protective effect is mediated through NOX1/4 inhibition. | nih.gov |

Anti-cancer Potential

The anti-cancer properties of this compound have been a subject of recent scientific inquiry, particularly focusing on its effects on cervical cancer cells. nih.govnih.gov Flavonoids, as a class of compounds, are recognized for a range of biological activities, including anticarcinogenic effects. nih.gov

Antiproliferative Effects against Specific Cancer Cell Lines

Research indicates that TMF possesses broad-spectrum antitumor activity. nih.gov Early work identified that TMF isolated from orange peel significantly inhibited the proliferation of several human cancer cell lines, including DMS-114 (small cell lung cancer), HT-29 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), DU-145 (prostate carcinoma), and MDA-MB-435 (melanoma). nih.gov

A 2024 study specifically elucidated the mechanisms of TMF against HeLa (cervical cancer) cells. nih.govnih.gov This research confirmed the therapeutic potential of TMF in this context and aimed to delineate its molecular pathways. nih.gov The study employed proteomics, network pharmacology, and molecular docking to analyze the effects of TMF on HeLa cells. nih.govnih.gov

Involvement of Cell Cycle Arrest Mechanisms

The anti-cancer efficacy of TMF against HeLa cells involves the modulation of key proteins related to cell cycle control. nih.gov The proteomics analysis revealed that TMF treatment led to the upregulation of p21 and p27. nih.gov These proteins are critical inhibitors of cyclin-dependent kinases (CDKs) and their upregulation can lead to cell cycle arrest, thereby halting cancer cell proliferation. nih.gov The study identified p21 and p27 as pivotal targets contributing to TMF's anti-cancer effects against HeLa cells. nih.gov

Induction of Programmed Cell Death Pathways

The mechanism of TMF against HeLa cells is significantly linked to the induction of apoptosis (programmed cell death). nih.gov The investigation showed that the molecular targets of TMF are primarily involved in the MAPK, apoptosis, and TNF signaling pathways. nih.gov

Key findings from the proteomics analysis include:

Upregulation of pro-apoptotic proteins: TMF treatment increased the levels of Fas and Fas-L, which are crucial components of the death receptor pathway of apoptosis. It also upregulated TRAILR2, TRAILR3, and TRAILR4, receptors for the tumor necrosis factor-related apoptosis-inducing ligand. nih.gov

Modulation of signaling pathways: TMF was found to downregulate key components of the MAPK pathway, such as p-JNK, p-ATF2, and p-cJUN, while upregulating various proteins in the TNF signaling pathway, including p-NFκB and p-TAK1. nih.gov

Identification of core targets: The study concluded that EGFR, SMAD4, JNK, ATF2, and c-JUN were pivotal targets in TMF's efficacy against HeLa cells, with these targets being heavily involved in apoptosis and cell proliferation pathways. nih.gov

| Cell Line | Effect | Key Molecular Targets/Pathways | Reference |

| HeLa | Upregulation of p21 and p27 | Cell Cycle Control | nih.gov |

| HeLa | Induction of Apoptosis | MAPK, TNF, and Apoptosis Pathways (Fas/Fas-L, TRAILRs) | nih.gov |

Anti-inflammatory Actions

This compound exhibits anti-inflammatory properties. As a flavonoid, it is part of a chemical class known for such effects. nih.gov Its anti-inflammatory activity has been attributed to the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govmedchemexpress.com The suppression of this pathway is a key mechanism for preventing inflammatory responses. nih.gov In studies related to neurodegeneration, the anti-inflammatory activity of TMF was noted as a beneficial property. nih.gov Scutellarein (B1681691) tetramethyl ether, another name for this compound, is specifically highlighted for its anti-inflammatory effects through the modulation of the NF-κB pathway. medchemexpress.com

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, TNF Signaling)

Preclinical research indicates that this compound, also known as Scutellarein tetramethyl ether, demonstrates notable anti-inflammatory properties by modulating critical signaling pathways. medchemexpress.com The nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of immune and inflammatory responses, is a primary target of this compound. medchemexpress.commdpi.comfrontiersin.org Activation of NF-κB typically leads to the transcription of pro-inflammatory genes, including those for enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and cytokines such as Tumor Necrosis Factor (TNF). mdpi.comnih.gov

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have shown that this compound can inhibit the expression of iNOS and COX-2. medchemexpress.com Furthermore, it has been observed to reduce the activity of the NF-κB promoter in a dose-dependent manner in transiently transfected RAW 264.7 cells. medchemexpress.com This suggests that the compound interferes with the inflammatory cascade at a transcriptional level. By inhibiting the NF-κB pathway, this compound effectively suppresses the production of key inflammatory mediators. medchemexpress.com The Mitogen-Activated Protein Kinase (MAPK) pathway is another central signaling route that often works in concert with NF-κB to regulate inflammation, and its modulation is a common mechanism for anti-inflammatory compounds. mdpi.commdpi.com

Table 1: Effect of this compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells

| Cell Line | Treatment | Target Protein | Observed Effect | Reference |

| RAW 264.7 | This compound (50 and 100 μM) + LPS | COX-2 | Inhibition of expression | medchemexpress.com |

| RAW 264.7 | This compound (50 and 100 μM) + LPS | iNOS | Inhibition of expression | medchemexpress.com |

| RAW 264.7 | This compound (10-100 μM) + LPS | NF-κB Promoter | Dose-dependent reduction in activity | medchemexpress.com |

Antibacterial Activity

The antibacterial profile of this compound is multifaceted, characterized by weak direct bactericidal action but significant activity in modulating bacterial resistance to other antimicrobial agents.

Direct Inhibition of Bacterial Growth

Research into the direct antibacterial effects of this compound indicates that it possesses limited efficacy. Structure-activity relationship studies on flavonoids suggest that methoxylation tends to decrease direct antibacterial potency compared to hydroxylation. nih.govmdpi.com A study evaluating various flavonoids against Escherichia coli reported a median inhibitory concentration (MIC₅₀) of 156.3 μg/mL for 5,6,7,4'-tetramethoxyflavone. nih.gov This level of activity is considerably lower than that of flavonoids bearing hydroxyl groups, such as quercetin (B1663063) (MIC₅₀ = 35.76 μg/mL) and kaempferol (B1673270) (MIC₅₀ = 25.00 μg/mL), which were assessed in the same study. nih.gov

Furthermore, other investigations have found that this compound did not exhibit significant antibacterial activity against strains like Staphylococcus aureus. mdpi.comchemfaces.comresearchgate.net This suggests that the compound is not a potent direct-acting antibacterial agent. The diminished activity is often attributed to the presence of multiple methoxy (B1213986) groups, which can reduce the interactions necessary to disrupt bacterial structures or metabolic processes. nih.gov

Table 2: Comparative Antibacterial Activity (MIC₅₀) of Flavonoids against E. coli

| Compound | Class | MIC₅₀ (μg/mL) | Reference |

| 5,6,7,4'-Tetramethoxyflavone | Methoxyflavone | 156.3 | nih.gov |

| Kaempferol | Flavonol | 25.00 | nih.gov |

| Quercetin | Flavonol | 35.76 | nih.gov |

| Luteolin | Flavone (B191248) | 67.25 | nih.gov |

| Baicalein | Flavone | 70.94 | nih.gov |

Modulation of Bacterial Drug Resistance Mechanisms (e.g., Efflux Pump Inhibition)

Despite its weak direct antibacterial action, this compound has demonstrated significant potential as a modulator of bacterial drug resistance. mdpi.comresearchgate.net This activity is primarily linked to the inhibition of bacterial efflux pumps, which are membrane proteins that actively expel antibiotics from the cell, thereby conferring resistance. mdpi.commdpi.com

In a key preclinical study, this compound was tested against a strain of Staphylococcus aureus (SA-1199B) known to possess the NorA efflux pump. mdpi.comchemfaces.com While the compound itself did not inhibit bacterial growth, it was able to reverse antibiotic resistance. mdpi.comresearchgate.net Specifically, it was found to be the most effective among several flavones tested, reducing the minimal inhibitory concentration (MIC) of an antibiotic drug by 16-fold. mdpi.comchemfaces.com This potentiation of antibiotic activity is believed to be related to the high degree of lipophilicity conferred by the four methoxyl groups, which may facilitate the compound's ability to interfere with the function of the membrane-embedded efflux pump. mdpi.comresearchgate.net By inhibiting these pumps, this compound can restore the efficacy of conventional antibiotics against otherwise resistant bacterial strains. medchemexpress.commdpi.com

Table 3: Modulation of Antibiotic Resistance by this compound

| Bacterial Strain | Resistance Mechanism | Compound | Modulatory Effect | Reference |

| Staphylococcus aureus SA-1199B | NorA Efflux Pump | 5,6,7,4'-Tetramethoxyflavone | 16-fold reduction in drug MIC | mdpi.comchemfaces.com |

Conclusion

5,6,7,4'-Tetramethoxyflavanone is a polymethoxyflavanone with a distinct chemical structure that underpins its significant biological activities observed in preclinical research. Its anti-inflammatory and antioxidant properties, coupled with its ability to modulate key cellular processes related to neuroprotection, senescence, and apoptosis, highlight its potential as a subject for further scientific investigation. The specific arrangement of its four methoxy (B1213986) groups is a critical determinant of its bioactivity profile, distinguishing it within the diverse class of flavonoids. The findings from both in vitro and in vivo studies provide a foundation for continued exploration of the mechanisms of action and potential applications of this compound.

Structure Activity Relationship Sar Studies

Influence of Methoxy (B1213986) Group Positions on Specific Bioactivities

The biological activity of flavonoids is significantly modulated by the number and position of methoxy (-OCH3) groups on their basic skeleton. In 5,6,7,4'-tetramethoxyflavanone, the A-ring is heavily methoxylated at positions 5, 6, and 7, while the B-ring has a single methoxy group at position 4'. This specific arrangement is crucial for its biological profile.

The methoxylation pattern generally increases the lipophilicity of the flavonoid, which can enhance its ability to cross cell membranes, potentially leading to increased bioavailability compared to its hydroxylated counterparts. chemfaces.com For instance, in the context of modulating bacterial drug resistance, the degree of methoxylation and thus lipophilicity is a key factor. A study on flavones showed that 4',5,6,7-tetramethoxyflavone, a highly methoxylated compound, was effective at reducing the minimal inhibitory concentration of an antibiotic against Staphylococcus aureus, suggesting that the dense methoxylation pattern, similar to that on the A-ring of this compound, is important for this activity. chemfaces.com

When comparing isomeric structures, the location of the methoxy groups is critical. For example, studies on flavones have shown that the presence of a methoxy group at the 4'-position can attenuate anti-inflammatory activity, whereas hydroxyl groups at the 3' and 4' positions promote it. nih.gov This suggests that for this compound, the 4'-methoxy group on the B-ring is a key determinant of its specific anti-inflammatory profile.

Furthermore, the substitution pattern on the A-ring significantly influences activity. In a comparison between the antibacterial activities of tangeritin (which has a methoxy group at C8) and 5,6,7,4'-tetramethoxyflavone, tangeritin showed higher activity, indicating that substitution at the C8 position can enhance this particular bioactivity more than the C6 position. mdpi.com Conversely, the 5,6,7-trimethoxy substitution on the A-ring, as seen in the target compound, is a pattern found in flavonoids with neuroprotective effects. nih.gov this compound itself has been shown to protect against Aβ-induced toxicity in neuroblastoma cells, suggesting the importance of this specific A-ring methoxylation pattern for neuroprotective outcomes. nih.gov

Comparative Analysis with Structurally Related Flavonoids (e.g., Flavones, Other Tetramethoxyflavanones)

The structure of this compound can be compared with other flavonoids to understand the contribution of its core structure to its function.

Flavanone (B1672756) vs. Flavone (B191248): A primary difference between flavanones and flavones is the saturation of the C2-C3 bond in the C-ring of flavanones. Flavones possess a double bond at this position, which results in a planar structure and extended conjugation between the A and B rings. This C2-C3 double bond has been identified as a key feature for promoting anti-inflammatory activity in some studies. nih.gov The absence of this bond in this compound means its C-ring is not planar, which alters its three-dimensional shape and interaction with biological targets compared to its flavone analogue, 5,6,7,4'-tetramethoxyflavone. This structural difference can lead to varied biological activities; for instance, some studies suggest that flavanones may have stronger antibacterial activity than their corresponding flavones. mdpi.com

Comparison with Isomeric Tetramethoxyflavonoids: When compared to its isomer 5,7,3',4'-tetramethoxyflavone, differences in bioactivity emerge. 5,7,3',4'-tetramethoxyflavone has shown potent anti-inflammatory, antimalarial, and chondroprotective activities. caymanchem.commedchemexpress.com In studies on reversing multidrug resistance in cancer cells, sinensetin (B1680974) (a pentamethoxyflavone) was significantly more potent than 5,7,3',4'-tetramethoxyflavone, highlighting that even subtle differences in the B-ring methoxylation pattern (3',4' vs. just 4') can dramatically alter bioactivity. nih.gov This implies that the singular 4'-methoxy group in this compound provides a distinct biological profile compared to isomers with different B-ring substitutions.

Another isomer, 4',5,6,7-tetramethoxyflavone (scutellarein tetramethyl ether), demonstrates anti-inflammatory, pro-coagulant, and antitumor activities. medchemexpress.com Its ability to modulate bacterial drug resistance is linked to its high degree of methoxylation. chemfaces.com The difference in the A-ring substitution between this isomer and the target compound (5,6,7- vs. 4',5,6,7-) likely accounts for variances in the potency and specificity of their effects.

The presence of a hydroxyl group in addition to methoxy groups also drastically changes activity. For example, 5-hydroxy-4',5',6,7-tetramethoxyflavone shows potent antioxidant and anti-inflammatory properties but also significant cytotoxicity to normal cell lines, a profile distinct from fully methoxylated analogues. up.ac.za

| Compound | Core Structure | Key Bioactivities Noted | Reference |

|---|---|---|---|

| This compound | Flavanone | Neuroprotective, attenuates oxidative stress and apoptosis | nih.gov |

| 5,7,3',4'-Tetramethoxyflavone | Flavone | Anti-inflammatory, antimalarial, chondroprotective, inhibits multidrug resistance | caymanchem.commedchemexpress.comnih.gov |

| 4',5,6,7-Tetramethoxyflavone | Flavone | Modulates bacterial drug resistance, pro-coagulant, anti-inflammatory, anti-tumor | chemfaces.commedchemexpress.com |

| 3',4'-Dihydroxyflavone | Flavone | Potent anti-inflammatory activity | nih.gov |

| 5-Hydroxy-4',5',6,7-tetramethoxyflavone | Flavone | Antibacterial, antioxidant, anti-inflammatory, cytotoxic | up.ac.za |

Identification of Key Pharmacophore Features for Targeted Effects

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For polymethoxylated flavonoids, these features typically include hydrophobic regions, hydrogen bond acceptors (from the methoxy oxygens and carbonyl group), and aromatic rings that can engage in π-π stacking. dergipark.org.tr

For neuroprotective activity, the key pharmacophore features of flavonoids often involve their ability to interact with specific enzymes or signaling proteins. In a study targeting the bromodomain-containing protein 4 (Brd4) for neuroblastoma treatment, a closely related compound, 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (B190349), was identified as a potential inhibitor. nih.gov The pharmacophore model for this interaction highlighted several key features:

Hydrophobic regions: The methoxy groups and the aromatic rings contribute to hydrophobic interactions within the protein's binding pocket.

Hydrogen bond acceptors: The oxygen atoms of the methoxy groups and the C4-carbonyl group can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues.

Aromatic rings: The A and B rings can participate in stacking interactions with aromatic residues in the target protein.

The specific arrangement of the four methoxy groups in this compound creates a distinct electrostatic potential surface and shape. The dense methoxylation on the A-ring (positions 5, 6, 7) creates a significant hydrophobic patch, while the lone 4'-methoxy group on the B-ring provides a more localized hydrophobic feature. This distribution is a key aspect of its pharmacophore, differentiating its binding capabilities from isomers where the methoxy groups are distributed differently across the two aromatic rings.

| Pharmacophore Feature | Structural Origin in 5,6,7,4'-TMF | Potential Role in Bioactivity | Reference |

|---|---|---|---|

| Hydrophobic Interactions | Aromatic rings, methoxy groups (-CH3) | Binding to hydrophobic pockets in enzymes and receptors (e.g., Brd4). | nih.gov |

| Hydrogen Bond Acceptors | Oxygen atoms of methoxy groups and C4-carbonyl group | Formation of hydrogen bonds with protein residues, contributing to binding affinity. | dergipark.org.trnih.gov |

| Aromatic/π-π Stacking | Benzopyranone A-ring and phenyl B-ring | Interaction with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in target proteins. | dergipark.org.tr |

Metabolism and Biotransformation Pathways

In Vivo Metabolic Fate of 5,6,7,4'-Tetramethoxyflavanone (if specifically studied)

Direct in vivo studies exclusively detailing the metabolic fate of this compound are limited. However, research on related tetramethoxyflavones provides a strong indication of its likely biotransformation. For instance, a study on the in vivo metabolism of 5,7,3',4'-tetramethoxyflavone in rats identified several metabolites in urine. biocrick.com This suggests that after oral administration, this compound would likely be absorbed and undergo significant metabolic changes. The general metabolic pathway for flavonoids involves Phase I reactions, primarily demethylation, and Phase II reactions, including glucuronidation and sulfation, to increase their water solubility and facilitate excretion. karger.com

Identification of Principal Metabolites

Based on the metabolism of other polymethoxylated flavonoids, the principal metabolites of this compound are expected to be mono- and di-demethylated derivatives, as well as their glucuronide and sulfate (B86663) conjugates.

For example, the in vivo study of 5,7,3',4'-tetramethoxyflavone in rats led to the identification of the following metabolites biocrick.com:

3'-hydroxy-5,7,4'-trimethoxyflavone (B15062009)

7-hydroxy-5,3',4'-trimethoxyflavone

4'-hydroxy-5,7,3'-trimethoxyflavone

7-hydroxy-5,3',4'-trimethoxyflavone sulfate

Similarly, studies on nobiletin, another polymethoxylated flavonoid, have identified demethylated products as major metabolites. karger.com Therefore, it is highly probable that the primary metabolites of this compound would involve the removal of one or more of its four methoxy (B1213986) groups.

Table 1: Plausible Metabolites of this compound Based on Analogous Compounds

| Parent Compound | Plausible Metabolite Type | Example from Analogous Flavonoids | Reference |

| This compound | Mono-demethylated flavanone (B1672756) | 4'-hydroxy-5,7,3'-trimethoxyflavone (from 5,7,3',4'-tetramethoxyflavone) | biocrick.com |

| This compound | Di-demethylated flavanone | 3',4'-dihydroxy-5,6,7,8-tetramethoxyflavone (from nobiletin) | karger.com |

| This compound | Sulfated conjugate | 7-hydroxy-5,3',4'-trimethoxyflavone sulfate (from 5,7,3',4'-tetramethoxyflavone) | biocrick.com |

| This compound | Glucuronide conjugate | Formation of glucuronide conjugates is a common pathway for flavonoids. karger.com | karger.com |

Characterization of Enzymatic Processes (e.g., Demethylation, Glucuronidation, Sulfation)

The biotransformation of this compound is anticipated to be mediated by several key enzymatic processes.

Demethylation: This is a primary Phase I metabolic reaction for polymethoxylated flavonoids. The cytochrome P450 (CYP) family of enzymes, particularly in the liver, is responsible for catalyzing the removal of methyl groups (O-demethylation). nih.gov For many flavonoids, the 3' and 4' positions on the B-ring are common sites for biotransformation. nih.gov The removal of a methyl group results in a hydroxyl group, which can then be a target for Phase II conjugation reactions.

Glucuronidation: This is a major Phase II metabolic pathway for flavonoids. The enzyme UDP-glucuronosyltransferase (UGT) facilitates the transfer of a glucuronic acid moiety to a hydroxyl group on the flavonoid structure. This process significantly increases the water solubility of the compound, aiding its elimination from the body. karger.com

Sulfation: Another important Phase II reaction is sulfation, catalyzed by sulfotransferases (SULTs). This process involves the addition of a sulfonate group to a hydroxyl group. d-nb.info Like glucuronidation, sulfation enhances the polarity of the metabolite, facilitating its excretion. Studies on other flavonoids have confirmed the formation of sulfated metabolites. biocrick.com

Table 2: Enzymatic Processes in the Metabolism of Polymethoxylated Flavonoids

| Metabolic Process | Enzyme Family | Description | Significance |

| Demethylation | Cytochrome P450 (CYP) | Removal of a methyl group, typically from a methoxy substituent, to form a hydroxyl group. | A key Phase I reaction that often precedes Phase II conjugation. nih.gov |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | Conjugation with glucuronic acid at a hydroxyl group. | Increases water solubility for excretion. karger.com |

| Sulfation | Sulfotransferase (SULT) | Conjugation with a sulfonate group at a hydroxyl group. | Increases polarity and facilitates elimination. d-nb.info |

Analytical Methods for Detection and Quantification

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in separating 5,6,7,4'-Tetramethoxyflavanone from complex mixtures and quantifying its presence. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the simultaneous determination and quantification of this compound, often alongside other related flavonoids. Reversed-phase HPLC is frequently the method of choice.

A study details an isocratic HPLC-UV method for the simultaneous determination of 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (B190349), sinensetin (B1680974), and eupatorin. nih.gov This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), isopropyl alcohol, and a phosphate (B84403) buffer, allowing for the quantification of these compounds in the concentration range of 0.03052-250 μg/ml. nih.gov Another developed HPLC method for the quantification of four marker compounds in Orthosiphon stamineus leaf extracts, including a derivative of the target compound, employed a gradient mobile phase of 0.1% formic acid and acetonitrile with a shorter run time of 18 minutes. nih.gov This method demonstrated good linearity with a correlation coefficient (R²) greater than 0.999 and accuracy between 90.2% and 105.5%. nih.gov

| Parameter | Value | Source |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Gradient: Acetonitrile and 0.1% Formic Acid | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | Diode-Array Detection (DAD) at 320 nm | nih.gov |

| Run Time | 18 minutes | nih.gov |

| Linearity (R²) | > 0.999 | nih.gov |

| Accuracy | 90.2% - 105.5% | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the preliminary screening and qualitative analysis of this compound. High-Performance Thin-Layer Chromatography (HPTLC) offers enhanced separation and quantification capabilities.

An HPTLC method has been developed and validated for the simultaneous quantification of four compounds, including 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (a closely related compound), in extracts of Orthosiphon stamineus. phcogres.comnih.gov This method uses precoated silica (B1680970) gel 60 F254 plates as the stationary phase and a mobile phase of toluene, ethyl acetate, and formic acid. phcogres.comnih.gov Detection is carried out under UV light at 254 nm and 366 nm. phcogres.comnih.gov The method shows good linearity for the analyzed compounds. phcogres.comnih.gov

| Parameter | Value | Source |

| Stationary Phase | Precoated silica gel 60 F254 TLC plates | phcogres.comresearchgate.net |

| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (3:7:0.1 v/v/v) | phcogres.comresearchgate.net |

| Detection | UV at 254 nm and 366 nm | phcogres.comresearchgate.net |

| Linearity Range (for related compounds) | 10 - 100 ng/spot | phcogres.comnih.gov |

| Correlation Coefficient (R²) (for related compounds) | > 0.986 | phcogres.comnih.gov |

Spectroscopic Identification and Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound's identity. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is crucial for determining the precise structure of this compound. The chemical shifts of the protons and carbons in the molecule provide a detailed map of its atomic connectivity.

While specific NMR data for this compound is available in various databases, detailed assignments are often part of comprehensive structural elucidation studies of flavonoids isolated from natural sources. For instance, the ¹³C-NMR spectrum of a related compound, 5,8-dihydroxy-3,4′,7-trimethoxyflavone, was used as a reference to determine the substitution pattern in the A-ring of a newly isolated flavonoid. jst.go.jp The chemical shifts of methoxy (B1213986) groups are particularly informative, with di-ortho substituted methoxy groups resonating further downfield (59.5-63.0 ppm) compared to those with less substitution (55.0-56.5 ppm). jst.go.jp

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of this compound. The exact mass measurement from High-Resolution Mass Spectrometry (HRMS) helps to confirm the elemental composition.

The fragmentation pathways of polymethoxyflavones under mass spectrometry are complex. A study comparing the fragmentation of 5,6,7,4'-tetrahydroxy-flavone and 5,6,7,4'-tetramethoxy-flavone using high-resolution electrospray ionization tandem mass spectrometry (HR-ESI-MS/MS) revealed different patterns. researchgate.net For 5,6,7,4'-tetramethoxy-flavone, product ions are generated through both direct Retro-Diels-Alder (RDA) cleavage of the protonated molecule [M+H]⁺ and through the neutral loss of molecules like C₂H₆ and CH₄, followed by RDA cleavage. researchgate.net The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing significant peaks at m/z 344, 210, 195, and 115. nih.gov

| Ion Type | m/z | Source |

| Molecular Ion [M]⁺ | 344 | nih.gov |

| Fragment Ion | 210 | nih.gov |

| Fragment Ion | 195 | nih.gov |

| Fragment Ion | 115 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule, which is characteristic of the flavanone (B1672756) chromophore system. The absorption maxima (λmax) are indicative of the conjugation present in the structure.

The UV spectrum of flavonoids is a key feature in their identification. In the context of HPLC analysis, UV detection is commonly set at wavelengths around 330-350 nm for polymethoxylated flavones. eco-vector.com For related flavones, the UV spectrum in methanol (B129727) and the shifts observed upon addition of reagents like sodium methoxide (B1231860) are used to identify the presence and position of hydroxyl and methoxy groups. phcogj.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The analysis of polymethoxylated flavones (PMFs) by Fourier Transform Infrared (FTIR) spectroscopy has identified key vibrational energies for this class of compounds. acs.org For this compound, also known as tetramethylscutellarein, the spectrum is characterized by several key absorptions. acs.org The presence of the carbonyl group (C=O) in the flavanone ring is indicated by a strong absorption band typically observed in the range of 1652–1612 cm⁻¹. acs.org

The aromatic nature of the compound, with its two phenyl rings, gives rise to C=C stretching vibrations, which are expected to produce sharp absorption bands around 1600 cm⁻¹ and between 1500–1430 cm⁻¹. The multiple methoxy groups (-OCH₃) are characterized by C-H stretching vibrations, with an asymmetric stretch appearing around 2838 cm⁻¹, and C-O-C (aryl-alkyl ether) asymmetric stretching vibrations which typically occur at approximately 1246 cm⁻¹ and 1040 cm⁻¹. acs.org

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2838 | Asymmetric C-H Stretch | Methoxy (-OCH₃) |

| 1652–1612 | C=O Stretch | Carbonyl (Flavanone ring) |

| ~1600 & 1500–1430 | C=C Stretch | Aromatic Ring |

| ~1246 & ~1040 | Asymmetric C-O-C Stretch | Aryl-alkyl ether |

This table presents generalized characteristic absorption bands for polymethoxylated flavones based on available literature.

Advanced Hyphenated Techniques (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique for the separation, identification, and quantification of this compound in various samples. This method combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

In high-resolution electrospray ionization tandem mass spectrometry (HR-ESI-MS/MS) studies conducted in positive ion mode, this compound produces a stable protonated molecule [M+H]⁺. researchgate.net The fragmentation of this precursor ion follows distinct pathways that are characteristic of its polymethoxylated structure. researchgate.net

A key fragmentation mechanism for flavanones is the Retro-Diels-Alder (RDA) reaction, which cleaves the C-ring. For 5,6,7,4'-Tetramethoxy-flavone (a closely related flavone), product ions from the RDA reaction are observed. researchgate.net Furthermore, the fragmentation of 5,6,7,4'-Tetramethoxy-flavone is characterized by the neutral loss of small molecules such as methane (B114726) (CH₄) and ethane (B1197151) (C₂H₆), followed by RDA cleavage. researchgate.net Other neutral losses, including water (H₂O), carbon monoxide (CO), and even a methyl radical (•CH₃), contribute to the complex fragmentation pattern, providing specific ion peaks that aid in its structural confirmation. researchgate.net The comparison of fragmentation pathways between polyhydroxy and polymethoxy substituted flavones reveals that the latter, such as this compound, generate more distinct ion peaks. researchgate.net

For quantitative analysis, an ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) method can be employed. acs.org Such methods offer rapid separation and sensitive detection, with the limits of quantification (LOQ) for similar polymethoxylated flavonoids reaching as low as 0.25 ng/mL. acs.org

Table 2: Research Findings from LC-MS/MS Analysis of 5,6,7,4'-Tetramethoxy-flavone

| Precursor Ion | Key Fragmentation Pathways | Characteristic Product Ions/Neutral Losses | Research Focus |

| [M+H]⁺ | Retro-Diels-Alder (RDA) cleavage | Resulting ions from C-ring cleavage | Structural Elucidation |

| [M+H]⁺ | Neutral loss followed by RDA | Loss of CH₄, C₂H₆, CO, H₂O, •CH₃ | Fragmentation Pathway Comparison |

This table is based on fragmentation studies of the closely related 5,6,7,4'-tetramethoxy-flavone, which provides insight into the expected fragmentation of the flavanone.

Preclinical Research Models and in Vitro/in Vivo Systems

Cell Culture Models for Mechanistic Elucidation

In vitro studies using established cell lines have provided a foundational understanding of the molecular pathways modulated by 5,6,7,4'-Tetramethoxyflavanone. These models allow for controlled investigations into the compound's effects at a cellular level.

The human neuroblastoma cell line SK-N-SH has been a key model for exploring the neuroprotective effects of this compound. Studies have demonstrated that this compound can mitigate neurotoxicity induced by amyloid-beta (Aβ), a peptide centrally implicated in Alzheimer's disease.

Treatment of Aβ₂₅₋₃₅-exposed SK-N-SH cells with this compound resulted in a significant, dose-dependent increase in cell viability. This protective effect is linked to its potent antioxidant properties, as evidenced by a reduction in reactive oxygen species (ROS) production. Furthermore, the compound was found to reverse Aβ₂₅₋₃₅-induced cellular senescence by decreasing the expression of senescence markers such as β-galactosidase, p21, and p53, while promoting the expression of Sirtuin-1 (Sirt-1) and p-Rb.

Mechanistically, this compound appears to exert its effects through the upregulation of the nuclear factor erythroid 2-related factor-2 (Nrf2) signaling pathway. This was associated with increased levels of downstream antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and heme oxygenase-1 (HO-1). The compound also demonstrated anti-apoptotic activity by decreasing the Bax/Bcl-xL ratio, stabilizing the mitochondrial membrane potential, and reducing caspase-3 expression.

Notably, this compound was shown to attenuate the reduction in synaptic plasticity caused by Aβ₂₅₋₃₅. It achieved this by increasing the expression of the synaptic proteins synaptophysin and postsynaptic density protein 95 (PSD-95), and by decreasing the activity of acetylcholinesterase (AChE). These protective effects were linked to the inhibition of NADPH oxidase (NOX)-4 activity and the partial activation of Sirt-1.

Table 1: Effects of this compound on Aβ₂₅₋₃₅-Induced Toxicity in SK-N-SH Cells

| Parameter | Effect of Aβ₂₅₋₃₅ | Effect of this compound Treatment |

|---|---|---|

| Cell Viability | Decreased | Increased (dose-dependent) |

| ROS Production | Increased | Decreased |

| Cellular Senescence | Increased | Decreased |

| Apoptosis | Increased | Decreased |

| Synaptic Proteins (Synaptophysin, PSD-95) | Decreased | Increased |

| AChE Activity | Increased | Decreased |

| Nrf2 Signaling | Reduced | Upregulated |

| NOX-4 Activity | Increased | Inhibited |

| Sirt-1 Activity | Decreased | Partially Activated |

Information regarding the specific effects of this compound on human cervical cancer cell lines such as HeLa is not available in the provided search results.

Animal Models for Disease Pathophysiology Studies

In vivo studies using animal models have been crucial for evaluating the therapeutic efficacy of this compound in a more complex biological system, providing insights into its potential for treating neurodegenerative conditions.

A mouse model of neurodegeneration induced by the synthetic glucocorticoid dexamethasone (B1670325) has been employed to investigate the neuroprotective properties of this compound. Long-term exposure to high levels of glucocorticoids is known to cause memory impairment and neurodegeneration, mimicking some aspects of Alzheimer's disease by increasing the production of amyloid-beta (Aβ) and hyperphosphorylated tau (pTau).

In this model, treatment with this compound demonstrated significant neuroprotective effects. It was found to improve learning and memory impairments in the dexamethasone-treated mice. This cognitive enhancement was associated with a reduction in Aβ production and a decrease in pTau expression, ultimately leading to increased neuronal cell survival. researchgate.net

Furthermore, this compound was observed to enhance synaptic function. It achieved this by reducing the activity of acetylcholinesterase (AChE) and increasing the expression of both presynaptic (synaptophysin) and postsynaptic (PSD-95) proteins. researchgate.net The compound also promoted neurogenesis by increasing the number of BrdU-positive cells and the expression of neurogenesis-related markers such as Prox1, doublecortin, and Nestin. researchgate.net The mechanism underlying these effects on neurogenesis involves the upregulation of the Raf and extracellular-signal-regulated kinase (ERK)1/2 pathway. researchgate.net

Table 2: Effects of this compound in a Dexamethasone-Induced Mouse Model of Neurodegeneration

| Parameter | Effect of Dexamethasone | Effect of this compound Treatment |

|---|---|---|

| Learning and Memory | Impaired | Improved researchgate.net |

| Aβ Production | Increased | Reduced researchgate.net |

| pTau Expression | Increased | Reduced researchgate.net |

| Neuronal Cell Survival | Decreased | Increased researchgate.net |

| Synaptic Function | Impaired | Improved researchgate.net |

| Neurogenesis | Suppressed | Promoted researchgate.net |

| Raf/ERK1/2 Pathway | Downregulated | Upregulated researchgate.net |

Future Research Directions and Translational Perspectives

Elucidation of Remaining Unknown Molecular Mechanisms

While current research has illuminated some of the neuroprotective mechanisms of 5,6,7,4'-Tetramethoxyflavanone, a comprehensive understanding of its molecular interactions remains to be fully elucidated. Future investigations should aim to identify and characterize the direct molecular targets of TMF and unravel the full spectrum of signaling pathways it modulates.

Initial studies have shown that TMF confers neuroprotection in models of Alzheimer's disease by attenuating the production of amyloid-beta (Aβ) and the hyperphosphorylation of tau protein. nih.govnih.gov This is achieved, in part, by reducing the expression of beta-site APP cleaving enzyme 1 (BACE1) and presenilin 1 (PS1), key enzymes in the amyloidogenic pathway. nih.govnih.gov Furthermore, TMF has been found to promote neurogenesis through the upregulation of the Raf/ERK1/2 signaling pathway. nih.govresearchgate.net In dexamethasone-induced neurodegeneration models, TMF treatment led to an increase in neurogenesis-related proteins. nih.gov

Another identified mechanism involves the inhibition of glycogen synthase kinase 3 (GSK-3) activity, which is implicated in tau hyperphosphorylation. nih.govresearchgate.net TMF has been shown to decrease phosphorylated tau levels, suggesting a direct or indirect regulatory role on this kinase. nih.govresearchgate.net Additionally, TMF has been observed to attenuate Aβ-induced cellular stress by inhibiting NADPH oxidase (NOX)-4 activity and promoting Sirtuin-1 (Sirt-1), which are involved in oxidative stress and cellular senescence. nih.gov

Despite these findings, the precise upstream regulators and downstream effectors of TMF's activity require further investigation. A summary of some of the known molecular interactions of TMF is presented in Table 1.

Table 1: Known Molecular Mechanisms of this compound

| Molecular Target/Pathway | Observed Effect | Research Model |

|---|---|---|

| BACE1 and PS1 | Decreased expression | Dexamethasone-induced neurodegeneration in mice |

| Raf/ERK1/2 Pathway | Upregulation | Dexamethasone-induced neurodegeneration in mice |

| Glycogen Synthase Kinase 3 (GSK-3) | Inhibition of activity (indicated by increased pGSK3) | Dexamethasone-induced neurodegeneration in mice |

| Phosphonuclear factor-kappa B (pNF-κB) | Inhibition | Dexamethasone-induced neurodegeneration in mice |

| NADPH Oxidase (NOX)-4 | Inhibition of activity | Aβ-induced toxicity in SK-N-SH neuroblastoma cells |

| Sirtuin-1 (Sirt-1) | Partial activation | Aβ-induced toxicity in SK-N-SH neuroblastoma cells |

Future research should employ advanced techniques such as proteomics, transcriptomics, and chemoproteomics to identify the direct binding partners of TMF and construct a comprehensive map of its signaling network.

Exploration of Synergistic Effects with Established Therapeutic Agents

The potential of this compound to act in concert with existing therapeutic agents to enhance efficacy or mitigate side effects is a promising area of investigation. The multifaceted nature of many diseases, such as cancer and neurodegenerative disorders, often necessitates combination therapies that target multiple pathways.

While direct studies on the synergistic effects of TMF with other drugs are currently limited, research on other polymethoxyflavones (PMFs) provides a strong rationale for such investigations. For instance, the PMF tangeretin has been shown to synergistically enhance the cytotoxicity of the chemotherapeutic agent mitoxantrone in prostate cancer cell lines. nih.govfrontiersin.org This synergistic effect was partially attributed to the activation of the PTEN/AKT pathway. nih.gov Similarly, tangeretin has demonstrated synergistic cytotoxicity with imatinib in leukemia cells and has improved the cytotoxic effect of doxorubicin in breast cancer cells. nih.govfrontiersin.org

However, it is also crucial to investigate potential antagonistic interactions. A study on 5-hydroxy-3',4',6,7-tetramethoxyflavone, a structurally similar compound, revealed an antagonistic effect with radiotherapy in glioblastoma cell lines. nih.gov This highlights the importance of empirical testing to determine the nature of the interaction between TMF and other treatments.

Future research should systematically evaluate the combination of TMF with a range of established drugs for various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. Such studies should assess both synergistic and antagonistic effects to identify beneficial combinations and avoid detrimental ones.

Investigation into Novel Therapeutic Applications beyond Current Findings

The documented anti-inflammatory and neuroprotective properties of this compound suggest that its therapeutic potential may extend beyond its current focus on Alzheimer's disease. researchgate.net Exploring these novel applications could lead to the repurposing of this compound for a broader range of clinical conditions.

The anti-inflammatory effects of TMF and related compounds are of particular interest. TMF has been shown to reduce inflammatory responses in neuronal cells. researchgate.net A study on various PMFs, including 5,6,7,4'-tetramethoxyflavone, demonstrated their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov This suggests potential applications in chronic inflammatory diseases.

Furthermore, the anti-cancer properties of related flavonoids warrant investigation into the potential of TMF as an anti-proliferative agent. For example, 5-hydroxy-3',4',6,7-tetramethoxyflavone has been shown to reduce cell viability and migratory capacity in glioblastoma cell lines. nih.gov Studies on other tetramethoxyflavone derivatives have also demonstrated cytotoxic effects against various cancer cell lines. mdpi.com The anti-proliferative activities of several 5,6,7-trimethoxyflavone derivatives have been evaluated against a panel of human cancer cell lines, with some compounds showing significant activity. mdpi.comCurrent time information in Jasper County, US.

Future research should explore the efficacy of TMF in preclinical models of various diseases, including but not limited to:

Other neurodegenerative diseases (e.g., Parkinson's disease, Huntington's disease)

Inflammatory disorders (e.g., rheumatoid arthritis, inflammatory bowel disease)

Various types of cancer (e.g., glioblastoma, prostate cancer, breast cancer)

Metabolic disorders

Advanced Design and Synthesis of Optimized Derivatives with Enhanced Potency or Specificity

While this compound has demonstrated promising biological activities, the principles of medicinal chemistry suggest that its therapeutic profile could be significantly enhanced through structural modification. The design and synthesis of optimized derivatives could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

The synthesis of flavanone (B1672756) derivatives is a well-established field, providing a solid foundation for the development of novel TMF analogs. nih.govrjptonline.org Structure-activity relationship (SAR) studies on other flavonoids have provided insights into the structural features that contribute to their biological effects. For instance, the number and position of methoxy (B1213986) and hydroxyl groups on the flavonoid scaffold have been shown to be critical for their cytotoxic activities against cancer cells. mdpi.com

Future efforts in this area should focus on a systematic SAR study of TMF to identify the key functional groups responsible for its activity. Based on these findings, a library of derivatives could be synthesized with modifications at various positions of the flavanone core. These modifications could include the introduction of different functional groups, alteration of the substitution pattern, and the synthesis of bioisosteres to improve drug-like properties. The synthesized derivatives should then be screened for enhanced potency and selectivity towards specific molecular targets.

Table 2: Examples of Synthetic Flavonoid Derivatives and Their Biological Activities

| Parent Compound Class | Derivative Type | Biological Activity |

|---|---|---|

| 5,6,7-Trimethoxyflavones | Various substituted derivatives | Anti-proliferative activity against human cancer cell lines (Aspc-1, HCT-116, HepG-2, SUN-5) |

| Flavanone | Carboxy- and bromo-substituted derivatives | Inhibition of nitric oxide production in LPS-induced RAW 264.7 macrophages |

The development of such optimized derivatives holds the key to translating the therapeutic promise of this compound into effective clinical treatments.

Q & A

(Basic) What analytical methods are recommended for structural characterization and purity assessment of 5,6,7,4'-Tetramethoxyflavanone?

Answer:

- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR to resolve methoxy group positions and stereochemistry. For example, NMR data confirmed the tetramethoxy configuration in isolates from Chromolaena odorata .

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (C₁₉H₂₀O₆, MW 344.36) and fragmentation patterns (e.g., base peaks at m/z 359 or 343) .

- Chromatography: Pair HPLC or GC-MS with authentic standards to assess purity. Stability tests under controlled storage conditions (-20°C for powder, -80°C in DMSO) are critical to prevent degradation .

(Advanced) How can researchers address contradictions in reported IC₅₀ values for PCSK9 mRNA inhibition by this compound?

Answer:

- Experimental Design: Standardize cell models (e.g., HepG2 for hepatic PCSK9 expression) and assay conditions (e.g., 24–48 hr treatment durations). In one study, IC₅₀ values ranged from 15–31.7 μM depending on mRNA/protein quantification methods .

- Data Normalization: Account for batch-to-batch variability in compound solubility (DMSO stock stability impacts bioactivity). Use internal controls like acacetin or uridine for cross-validation .

- Mechanistic Context: Consider downstream targets (e.g., HNF-1α suppression) that may indirectly modulate PCSK9, leading to variability in dose-response curves .

(Basic) What are the primary natural sources and isolation protocols for this compound?

Answer:

- Sources: Isolated from Chromolaena odorata (neuroprotective studies) , Polygonum aviculare (traditional medicinal plant) , and citrus species (polymethoxyflavonoid-rich) .

- Isolation Workflow:

(Advanced) How does this compound modulate neurogenesis in dexamethasone-induced neurodegeneration models?

Answer:

- Mechanism: Activates Raf/ERK1/2 signaling to upregulate neurogenesis markers (BrdU, Prox1, doublecortin) and counteract glucocorticoid-induced apoptosis .

- Experimental Validation:

(Basic) What are the key stability and solubility considerations for in vitro assays with this compound?

Answer:

- Solubility: Optimize DMSO concentration (<0.1% to avoid cytotoxicity). Stock solutions (10 mM in DMSO) are stable for 1 year at -80°C .

- Light Sensitivity: Protect from direct sunlight to prevent photodegradation .

- pH Stability: Maintain neutral pH (6–8) in cell culture media to avoid hydrolysis of methoxy groups .

(Advanced) How does this compound interact with Nrf2 and Sirt-1 pathways to mitigate oxidative stress in neurodegeneration?

Answer:

- Pathway Crosstalk:

- Experimental Evidence: Use SH-SY5Y cells or transgenic mice (e.g., APP/PS1) treated with TMF (5–20 μM). Quantify ROS via DCFH-DA assay and protein expression via Western blot .

(Basic) What spectroscopic signatures distinguish this compound from its isomers?